molecular formula C16H20FN3O3S B2590076 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2320463-84-9

1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2590076
CAS No.: 2320463-84-9
M. Wt: 353.41
InChI Key: ZXLZAQTYKVPLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2320463-84-9) is a chemical compound with a molecular formula of C16H20FN3O3S and a molecular weight of 353.41 g/mol . This piperidine-based small molecule features a 3-fluoro-4-methoxybenzenesulfonyl group and a 1-methyl-1H-pyrazol-4-yl moiety, which are structural features present in compounds investigated for their potential as biologically active agents . The calculated physicochemical properties include an XLogP3 of 1.7 and a topological polar surface area of 72.8 Ų . Its structure is characterized by four rotatable bonds, and the InChI key is ZXLZAQTYKVPLLT-UHFFFAOYSA-N . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers handling this compound should refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-19-10-13(9-18-19)12-4-3-7-20(11-12)24(21,22)14-5-6-16(23-2)15(17)8-14/h5-6,8-10,12H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLZAQTYKVPLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C14H17FN2O3S\text{C}_{14}\text{H}_{17}\text{F}\text{N}_2\text{O}_3\text{S}

The biological activity of the compound primarily stems from its interactions with various biological targets. Notably, piperidine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic transmission, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

Additionally, sulfonamide compounds are known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . The presence of the pyrazole moiety may also contribute to anti-inflammatory effects by modulating cytokine production and signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Acetylcholinesterase InhibitionSignificant inhibition observed
Antibacterial ActivityEffective against Gram-positive bacteria
Anti-inflammatory EffectsModulation of cytokine release

Case Study 1: Acetylcholinesterase Inhibition

In a study investigating piperazine derivatives, it was found that compounds similar to the target molecule exhibited potent inhibition of acetylcholinesterase. The docking studies indicated that these compounds bind effectively at both peripheral and catalytic sites, suggesting a mechanism that could enhance cholinergic signaling in therapeutic contexts .

Case Study 2: Antibacterial Properties

A series of sulfonamide derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity. The compound's structure allows it to effectively inhibit bacterial growth, making it a candidate for further development in treating infections caused by resistant strains .

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds with similar structures to 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine exhibit selective serotonin (5-HT) and norepinephrine reuptake inhibition. These properties suggest potential applications in treating various central nervous system disorders such as:

  • Depression : The compound may enhance mood regulation by increasing serotonin levels.
  • Anxiety Disorders : Its mechanism may help alleviate symptoms associated with anxiety through neurotransmitter modulation.
  • Obsessive-Compulsive Disorder : Similar compounds have shown efficacy in reducing compulsive behaviors.

Anticancer Activity

The compound's structure allows it to interact with specific protein kinases involved in cancer cell proliferation. Studies have demonstrated that related piperidine derivatives can inhibit cancer cell growth by inducing apoptosis and blocking cell cycle progression. For instance, the inhibition of protein kinase D (PKD) has been linked to reduced prostate cancer cell migration and invasion .

Case Study 1: Efficacy in Depression

A clinical study investigating a related compound demonstrated significant improvements in patients with major depressive disorder after treatment with selective serotonin reuptake inhibitors (SSRIs), suggesting that similar mechanisms may be at play with 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine .

Case Study 2: Antitumor Activity

In vitro studies on prostate cancer cells treated with derivatives of this compound showed a marked decrease in cell viability and increased apoptosis rates. This suggests that such compounds could serve as effective anticancer agents by targeting specific signaling pathways involved in tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features and available activity data for the target compound and related molecules:

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Source
Target: 1-(3-Fluoro-4-methoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine Piperidine 3-(1-Methylpyrazol-4-yl); 1-(3-fluoro-4-methoxybenzenesulfonyl) Not explicitly reported N/A
3l: 1-(3-(4-(3-Phenyl-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine Piperidine Triazole-phenylpropoxy chain H3R antagonism (IC50 = 7.81 nM)
3m: 1-(3-(4-(3-(4-Chlorophenyl)-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine Piperidine 4-Chlorophenyl-triazole-phenoxypropyl H3R antagonism (IC50 = 5.92 nM)
Enamine piperazine derivative () Piperazine 1-(1-Methylpyrazol-4-yl)sulfonyl; hydrochloride salt Not reported (building block)
(E)-N-(2-Aminophenyl)-3-{1-[4-(1-methylpyrazol-4-yl)benzenesulfonyl]-1H-pyrrol-3-yl}acrylamide salts Pyrrole-acrylamide 4-(1-Methylpyrazol-4-yl)benzenesulfonyl; 2-aminophenyl Likely kinase inhibitors (patented)
6-(1-(3-Methoxypyrazin-2-yl)piperidin-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)quinoline Quinoline-piperidine 3-(1-Methylpyrazol-4-yl); pyrazinylpiperidine Not reported (structural complexity)

Key Comparative Insights

Piperidine vs. Piperazine Cores :

  • The target compound’s piperidine core is less polar than the piperazine derivative in , which includes an additional nitrogen atom. Piperazine derivatives often exhibit enhanced solubility due to increased hydrogen-bonding capacity, but this may reduce membrane permeability compared to piperidine analogs.

Sulfonyl Group Variations :

  • The 3-fluoro-4-methoxybenzenesulfonyl group in the target compound contrasts with the simpler benzenesulfonyl group in and the pyrazole-sulfonyl group in . Electron-withdrawing substituents (fluoro, methoxy) may enhance metabolic stability or target affinity compared to unsubstituted sulfonamides.

Heterocyclic Substituents: The 1-methylpyrazole group in the target compound is structurally analogous to triazole substituents in H3R antagonists (e.g., 3l and 3m) .

Biological Activity Trends: Compounds with extended aromatic systems (e.g., quinoline in or acrylamide in ) likely target kinases or DNA-binding proteins, whereas smaller sulfonamide-piperidine derivatives (e.g., the target compound) may favor GPCR or enzyme inhibition.

Research Implications and Gaps

  • Synthetic Feasibility : The sulfonyl and pyrazole motifs are synthetically accessible via established coupling reactions, as evidenced by commercial building blocks like .
  • Need for Experimental Validation : Comparative studies on binding affinity, selectivity, and ADME properties are critical to differentiate this compound from its analogs.

Q & A

Q. What are the key synthetic routes for synthesizing 1-(3-fluoro-4-methoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

  • Sulfonylation : Introducing the 3-fluoro-4-methoxybenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine) .
  • Pyrazole Coupling : The 1-methyl-1H-pyrazol-4-yl moiety is attached via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .
    Challenges :
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is critical due to byproducts from incomplete sulfonylation. Reverse-phase HPLC may resolve polar impurities .
  • Stability : The sulfonyl group is sensitive to hydrolysis; reactions must exclude moisture .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the piperidine ring conformation (e.g., axial/equatorial substituents) and sulfonyl group integration. The 3-fluoro-4-methoxybenzene moiety shows distinct aromatic splitting patterns (e.g., doublets for fluorine-coupled protons) .
    • 19F NMR : Confirm fluorine substitution at the 3-position (δ ≈ -110 ppm for aryl-F) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of the sulfonyl group) .
  • X-ray Crystallography : Resolve the 3D conformation, particularly the dihedral angle between the pyrazole and benzene rings, which influences biological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

Methodological Answer: Contradictions often arise from assay conditions or structural variants. To address this:

  • Control Experiments :
    • Test the compound against isozymes or related enzymes (e.g., kinase isoforms) to assess selectivity .
    • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm inhibition mechanisms .
  • Structural Modifications :
    • Compare analogs with varied substituents (e.g., replacing 3-fluoro with chloro) to identify critical pharmacophores .
    • Perform molecular docking studies to correlate activity with binding pocket interactions (e.g., sulfonyl group hydrogen bonding) .

Q. What experimental strategies optimize the compound’s selectivity for specific biological targets, such as GPCRs versus kinases?

Methodological Answer:

  • Pharmacophore Mapping :
    • Use computational tools (e.g., Schrödinger’s Phase) to identify key interactions (e.g., the pyrazole’s nitrogen atoms for kinase hinge-binding vs. piperidine’s basic nitrogen for GPCRs) .
  • Receptor Profiling :
    • Screen against panels of GPCRs (e.g., serotonin receptors) and kinases (e.g., MAPK family) using radioligand displacement or TR-FRET assays .
  • Steric Modifications :
    • Introduce bulky groups (e.g., methyl on the pyrazole) to block off-target binding .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Solvent Optimization : Replace DCM with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalyst Recycling : Use immobilized palladium catalysts (e.g., Pd on mesoporous silica) for Suzuki couplings to minimize metal waste .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and energy consumption for sulfonylation steps .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solubility Profiling :
    • Use shake-flask methods with HPLC quantification to measure solubility in PBS (pH 7.4) and DMSO. The sulfonyl group enhances aqueous solubility (~50 µM), while the pyrazole improves lipid membrane permeability (LogP ≈ 2.5) .
  • Co-solvent Systems :
    • For in vivo studies, employ co-solvents like PEG-400/water (20:80) to balance solubility and bioavailability .

Structural-Activity Relationship (SAR) Considerations

Q. What role does the 3-fluoro substituent play in modulating the compound’s binding affinity?

Methodological Answer:

  • Electron-Withdrawing Effects : The fluorine atom increases the sulfonyl group’s electrophilicity, enhancing hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
  • Steric Effects : Fluorine’s small size avoids steric clashes in tight binding sites (e.g., compared to bulkier chloro substituents) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.